1,3-Benzenedicarbonitrile, 2,5-difluoro-
Description
Significance of Fluorinated Aromatic Nitriles in Modern Organic Chemistry and Materials Science
Fluorinated aromatic nitriles are a class of organic compounds that have garnered considerable attention in modern chemistry due to the unique properties imparted by the fluorine atoms and the nitrile groups. numberanalytics.comnumberanalytics.comnumberanalytics.com The incorporation of fluorine, the most electronegative element, into an aromatic ring significantly alters the molecule's electronic properties, stability, and reactivity. numberanalytics.com This can lead to enhanced metabolic stability, lipophilicity, and bioavailability, making these compounds highly valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov For instance, fluorinated aromatics are key components in various drugs, including antibiotics, anticancer agents, and antidepressants. numberanalytics.comnumberanalytics.com
In materials science, the strong carbon-fluorine bond contributes to high thermal stability and chemical resistance in polymers. numberanalytics.comnumberanalytics.comnih.gov Fluorinated aromatic nitriles serve as essential monomers or building blocks for high-performance materials such as fluoropolymers, which are used in applications demanding durability and resistance to harsh environments. numberanalytics.com The nitrile group (-C≡N) itself is highly polar and reactive, offering a versatile handle for a wide array of chemical transformations. numberanalytics.comnumberanalytics.com It can be converted into other functional groups like amines, amides, and carboxylic acids, making aromatic nitriles crucial intermediates in complex organic synthesis. numberanalytics.comnj-finechem.com The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring. fiveable.me This combination of fluorine's unique characteristics and the nitrile group's synthetic versatility makes fluorinated aromatic nitriles indispensable in the creation of advanced materials, including specialized polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com
Overview of Dinitrile Architectures in Chemical Synthesis and Advanced Materials
Dinitrile architectures, which are molecules containing two nitrile groups, are important building blocks in both organic synthesis and the development of advanced materials. nih.gov The presence of two nitrile groups provides multiple reaction sites for polymerization or for building complex molecular frameworks. google.com In polymer chemistry, aromatic dinitriles are used as monomers to create polymers with enhanced thermal stability, chemical resistance, and mechanical strength. numberanalytics.com The polarity of the nitrile groups can also lead to strong intermolecular interactions, influencing the properties of the resulting materials. numberanalytics.com
These compounds are versatile precursors for synthesizing a variety of other molecules. The nitrile groups can be hydrolyzed to form dicarboxylic acids or reduced to form diamines, which are themselves important monomers for producing polyamides and other polymers. researchgate.net Furthermore, dinitrile compounds are utilized in the construction of more complex systems like metal-organic frameworks (MOFs), where they can act as linkers between metal centers. nih.gov The specific arrangement of the nitrile groups on an aromatic ring (e.g., ortho, meta, or para) dictates the geometry of the resulting polymer or framework, allowing for precise control over the final material's architecture and properties.
Contextualizing 1,3-Benzenedicarbonitrile, 2,5-difluoro- within Fluorinated Aromatic Systems
1,3-Benzenedicarbonitrile, 2,5-difluoro- is a specific molecule within the broader class of fluorinated aromatic systems. Its structure consists of a benzene (B151609) ring substituted with two nitrile groups at positions 1 and 3 (a meta-arrangement, also known as isophthalonitrile) and two fluorine atoms at positions 2 and 5. The presence and positioning of these functional groups define its chemical reactivity and potential applications.
The fluorine atoms, being highly electronegative, withdraw electron density from the benzene ring, which can affect its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. numberanalytics.com This electronic effect, combined with the steric hindrance provided by the substituents, dictates how the molecule will interact with other reagents. The dinitrile configuration makes it a suitable candidate as a monomer or a cross-linking agent in the synthesis of specialized polymers. For example, related tetrafluorinated dinitriles are used in the synthesis of organic photoredox catalysts. bath.ac.uk While specific research on 1,3-Benzenedicarbonitrile, 2,5-difluoro- is not extensively detailed in readily available literature, its structure is analogous to other fluorinated dinitriles used as intermediates in the synthesis of functional materials and complex organic molecules.
Below is a table of basic identifiers for the compound.
| Property | Value |
| Compound Name | 1,3-Benzenedicarbonitrile, 2,5-difluoro- |
| CAS Number | 122546-74-1 apextraders.co.kr |
| Molecular Formula | C₈H₂F₂N₂ apextraders.co.kr |
| Molecular Weight | 164.11 g/mol apextraders.co.kr |
This compound is part of a family of fluorinated benzenedicarbonitriles, which includes various isomers differing in the substitution pattern of the fluorine and nitrile groups.
| Related Isomers (Examples) | CAS Number |
| 2,5-Difluoro-1,4-benzenedicarbonitrile | 54-PC111281 (MDL Number) cymitquimica.com |
| 5-Fluorobenzene-1,3-dicarbonitrile | 453565-55-4 scbt.com |
| 2,4,5,6-Tetrafluoroisophthalonitrile | 1846598-27-3 (Used in synthesis of derivative) bath.ac.uk |
| 4,6-Diamino-2,5-difluoro-1,3-benzenedicarbonitrile | Not Available chemnet.com |
The specific placement of fluorine atoms and nitrile groups in 1,3-Benzenedicarbonitrile, 2,5-difluoro- provides a unique combination of electronic effects and geometric structure, positioning it as a potentially valuable, though specialized, building block in the field of fluorine chemistry.
Properties
IUPAC Name |
2,5-difluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSTFSKJGWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Mechanistic Investigations of 1,3 Benzenedicarbonitrile, 2,5 Difluoro
Mechanistic Pathways in Transformations Involving Nitrile Groups
The nitrile groups in 1,3-Benzenedicarbonitrile, 2,5-difluoro- are versatile functional handles that can undergo a variety of transformations. The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of nitriles into several other important functional groups, primarily through hydrolysis and reduction pathways.
Hydrolysis of the nitrile groups, under either acidic or basic conditions, leads to the formation of carboxylic acids. ebsco.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.org In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. ebsco.comlibretexts.org Conversely, under basic conditions, the strong hydroxide (B78521) nucleophile can directly attack the nitrile carbon. libretexts.org
Reduction of the nitrile groups offers a pathway to primary amines. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) can effectively accomplish this transformation. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion intermediate. libretexts.org A second hydride addition, followed by an aqueous workup, yields the primary amine. libretexts.orglibretexts.org
| Reaction Type | Reagents | Product | Intermediate |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Amide |
| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Heat | Carboxylate | Amide |
| Reduction | 1. LiAlH₄ / 2. H₂O | Primary Amine | Imine Anion |
| Organometallic Addition | 1. Grignard Reagent (R-MgX) / 2. H₃O⁺ | Ketone | Imine |
Reactivity Profiles of Aromatic Fluorine Substituents
The two fluorine atoms on the aromatic ring significantly influence the molecule's reactivity, primarily through their strong inductive electron-withdrawing effect and their ability to act as leaving groups in certain substitution reactions.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes its activation a considerable synthetic challenge. researchgate.netbaranlab.org However, recent advances have established C-F bonds as versatile functional handles in synthetic chemistry. nih.govresearchgate.net In 1,3-Benzenedicarbonitrile, 2,5-difluoro-, the fluorine atoms are positioned on a highly electron-poor aromatic ring, which makes them susceptible to displacement via nucleophilic aromatic substitution (SNAr). youtube.com
The SNAr mechanism is particularly relevant for this compound. The presence of strong electron-withdrawing nitrile groups ortho and para to the fluorine atoms stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. youtube.commasterorganicchemistry.com A key aspect of this reaction is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the subsequent cleavage of the C-F bond. youtube.commasterorganicchemistry.com Consequently, fluorine's high electronegativity, which enhances the electrophilicity of the carbon it is attached to, promotes the reaction, while its poor leaving group ability is irrelevant to the reaction rate. youtube.com This allows for the functionalization of the aromatic core by displacing the fluorine atoms with a variety of nucleophiles. beilstein-journals.org
Reductive defluorination involves the cleavage of the C-F bond and its replacement with a C-H bond. This process can be achieved through various mechanisms, including microbial, enzymatic, and electrochemical methods. researchgate.netnih.gov Microbial defluorination can occur through reductive, hydrolytic, and oxidative pathways. researchgate.net
For aromatic compounds, reductive defluorination can be initiated by a single-electron transfer (SET) to the substrate. nih.gov This process generates a radical anion, which can then expel a fluoride (B91410) ion to form an aryl radical. This radical can subsequently abstract a hydrogen atom to complete the reduction. Photocatalysis has emerged as a powerful tool for initiating such SET processes under mild conditions. nih.gov Electrochemical methods also provide a means to achieve defluorination by controlling the electrode potential to drive the reduction of the C-F bond. chemrxiv.orgresearchgate.net
| Method | Key Principle | Typical Intermediate | Reference |
|---|---|---|---|
| Photocatalytic Reduction | Single-Electron Transfer (SET) from an excited photocatalyst. | Radical Anion / Aryl Radical | nih.gov |
| Electrochemical Reduction | Direct electron transfer from an electrode surface. | Radical Anion | chemrxiv.orgresearchgate.net |
| Microbial Degradation | Enzymatic cleavage of the C-F bond via various pathways. | Varies with pathway | researchgate.net |
| Hydrolytic Defluorination | Nucleophilic substitution of fluoride by a hydroxyl group. | Meisenheimer Complex | researchgate.net |
Electrophilic and Nucleophilic Reactions of the Aromatic Core
The reactivity of the benzene (B151609) ring in 1,3-Benzenedicarbonitrile, 2,5-difluoro- is overwhelmingly dominated by nucleophilic reactions. The cumulative electron-withdrawing effects of the two nitrile and two fluorine substituents make the aromatic core extremely electron-deficient. masterorganicchemistry.com
This severe deactivation makes the ring highly resistant to conventional electrophilic aromatic substitution (EAS) reactions, which require an electron-rich aromatic system to attack an electrophile. jmu.edu Conversely, the electron-poor nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com As discussed previously, nucleophiles can readily attack the ring at the carbon atoms bearing the fluorine leaving groups, facilitated by the stabilization of the anionic Meisenheimer intermediate by the adjacent nitrile groups. youtube.commasterorganicchemistry.com
Radical-Mediated Transformations and Intermediate Formation
Radical-mediated reactions provide alternative pathways for the transformation of 1,3-Benzenedicarbonitrile, 2,5-difluoro-. The activation of the strong C-F bond can be achieved by generating carbon-centered radicals. nih.gov Organic photoredox catalyst systems can efficiently reduce C-F bonds to form these radical intermediates under mild conditions. nih.gov
Once formed, the aryl radical can participate in various subsequent reactions. It can be trapped for hydrodefluorination (replacing F with H) or engage in cross-coupling reactions to form new C-C or C-heteroatom bonds. nih.gov These radical transfer methods are valuable for creating complex molecular structures. mdpi.com The formation of radical species is also implicated in certain degradation and defluorination processes, often initiated by electron transfer. researchgate.net
Derivatization and Functionalization Strategies for Complex Molecular Architectures
The distinct reactivity of its functional groups makes 1,3-Benzenedicarbonitrile, 2,5-difluoro- a valuable building block for synthesizing more complex molecules. nih.gov Derivatization can be achieved through reactions at the nitrile groups or by substitution of the fluorine atoms.
The conversion of the nitrile groups into amines or carboxylic acids introduces new functionalities that can be used for further synthetic elaborations, such as amide bond formation. ebsco.com Simultaneously, the fluorine atoms can be selectively displaced by a wide range of oxygen, nitrogen, and sulfur nucleophiles via SNAr reactions. beilstein-journals.org This allows for the introduction of diverse substituents onto the aromatic core. The ability to perform sequential substitutions, potentially with different nucleophiles, opens pathways to highly functionalized and complex aromatic structures. nih.gov
Applications of 1,3 Benzenedicarbonitrile, 2,5 Difluoro in Advanced Materials and Catalysis
Role as a Building Block in Polymer Synthesis
The incorporation of fluorine atoms and nitrile groups into a benzene (B151609) ring, as seen in 1,3-Benzenedicarbonitrile, 2,5-difluoro-, provides monomers with unique properties. Fluorine imparts high thermal stability, chemical resistance, and specific electronic characteristics, while nitrile groups can undergo various chemical transformations, making such compounds valuable building blocks for specialized polymers.
Incorporation into High-Performance Polymers
There is currently a lack of specific studies detailing the direct polymerization of 1,3-Benzenedicarbonitrile, 2,5-difluoro- into high-performance polymers. However, the isophthalonitrile backbone is a known component in aramids and other high-strength fibers. The addition of fluorine atoms to the benzene ring is a common strategy to enhance polymer properties such as thermal stability, flame retardancy, and resistance to oxidation. It also lowers the dielectric constant, which is advantageous for electronic applications. For example, related fluorinated aromatic dinitriles are used in the synthesis of polyimides and polyetherimides, where they contribute to improved processability and enhanced performance characteristics.
Design of Optoelectronic Materials
In the design of optoelectronic materials, the electronic properties of the monomer are critical. The 2,5-difluoro substitution pattern on the 1,3-benzenedicarbonitrile core results in a molecule with strong electron-withdrawing characteristics. This makes it a potential candidate for use as an electron-acceptor unit in the synthesis of conjugated polymers for organic electronics. By combining such an acceptor with suitable electron-donor monomers, polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be created. These energy levels are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Despite this potential, specific research demonstrating the use of 1,3-Benzenedicarbonitrile, 2,5-difluoro- in this capacity has not been prominently reported.
Utilization in Organic Photoredox Catalysis
Organic photoredox catalysis relies on molecules that can absorb light and engage in single-electron transfer processes to facilitate chemical reactions. The design of these photocatalysts often involves combining electron-donating and electron-accepting moieties to tune their photophysical and electrochemical properties.
Donor-Acceptor Chromophore Design Principles
The fundamental principle behind many organic photocatalysts is the creation of a donor-acceptor (D-A) chromophore. In this structure, an electron-rich donor unit is connected to an electron-poor acceptor unit. This arrangement leads to an intramolecular charge transfer (ICT) state upon photoexcitation, which is critical for photocatalytic activity.
1,3-Benzenedicarbonitrile, 2,5-difluoro- is a potent electron-acceptor unit due to the combined inductive effects of the two fluorine atoms and the two nitrile groups. It could theoretically be functionalized with electron-donating groups (e.g., amines, carbazoles) to create powerful D-A photoredox catalysts. The properties of such a catalyst could be fine-tuned by modifying the donor group or the linkage between the donor and acceptor.
Mechanisms of Photocatalytic Activity (e.g., Oxidative and Reductive Quenching Cycles)
A photocatalyst (PC) based on a 1,3-Benzenedicarbonitrile, 2,5-difluoro- acceptor would be expected to operate through established photoredox cycles.
Oxidative Quenching Cycle: Upon excitation with light, the photocatalyst (PC*) would be a strong oxidant. It could accept an electron from a substrate (Sub), oxidizing it to a radical cation (Sub•+) while forming the radical anion of the photocatalyst (PC•−). The PC•− could then reduce another substrate to complete the catalytic cycle.
Reductive Quenching Cycle: Alternatively, the excited photocatalyst (PC*) could act as a reductant, donating an electron to a substrate and forming a radical cation (PC•+) and a radical anion of the substrate. The PC•+ would then oxidize another reaction component to regenerate the ground-state photocatalyst.
The specific redox potentials of a catalyst derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro- would determine its suitability for particular transformations.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formations
While there are no specific examples in the literature that utilize photocatalysts explicitly derived from 1,3-Benzenedicarbonitrile, 2,5-difluoro-, related fluorinated isophthalonitrile derivatives have been employed in a variety of bond-forming reactions. These catalysts are effective in reactions such as:
Atom Transfer Radical Addition (ATRA): Catalyzing the addition of alkyl halides across double bonds.
C-H Functionalization: Activating carbon-hydrogen bonds for the formation of C-C or C-N bonds.
Reductive Couplings: Facilitating the formation of bonds through reductive pathways.
The strong oxidizing power of the excited state of such D-A catalysts makes them particularly useful for initiating reactions that are challenging to achieve with traditional methods.
Below is a table summarizing the potential properties and applications based on the structural features of 1,3-Benzenedicarbonitrile, 2,5-difluoro-.
| Feature | Property Conferred | Potential Application Area |
| Fluorine Atoms | High thermal stability, chemical resistance, low dielectric constant, strong electron-withdrawing effect. | High-performance polymers, electronics. |
| Nitrile Groups | Reactive sites for polymerization, strong electron-withdrawing effect. | Polymer synthesis, photoredox catalysis. |
| Benzene Core | Rigid aromatic structure. | Backbone for polymers and catalysts. |
| Combined Structure | Potent electron-acceptor unit. | Optoelectronic materials, D-A photoredox catalysts. |
Precursor for Phthalocyanine (B1677752) and Related Macrocyclic Compounds
There is no available scientific literature that documents the use of 1,3-Benzenedicarbonitrile, 2,5-difluoro- as a precursor for the synthesis of phthalocyanines or other related macrocyclic compounds. Phthalonitriles (1,2-benzenedicarbonitriles) and their substituted derivatives are the common starting materials for phthalocyanine synthesis. While isophthalonitriles (1,3-benzenedicarbonitriles) can be used for other types of macrocycles, no studies have been found that specifically employ the 2,5-difluoro isomer for this purpose.
Contributions to Supramolecular Assembly and Coordination Chemistry
No research articles or structural data could be located that describe the role or contributions of 1,3-Benzenedicarbonitrile, 2,5-difluoro- in the fields of supramolecular assembly or coordination chemistry. The nitrile groups and fluorine atoms of this molecule possess the potential to participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are crucial for supramolecular structures. The nitrile functionalities could also act as ligands for coordination to metal centers. However, no experimental or theoretical studies have been published to confirm or explore such applications for this specific compound.
Novel Applications in Chemical Sensing and Molecular Recognition
There is no documented use of 1,3-Benzenedicarbonitrile, 2,5-difluoro- in the development of chemical sensors or for applications in molecular recognition. The electronic properties conferred by the nitrile and fluorine substituents could theoretically make it a component in sensor design, potentially interacting with analytes through specific recognition events. Nevertheless, a thorough search of the scientific literature did not yield any reports of its incorporation into sensing platforms or its use as a molecular receptor.
Spectroscopic and Structural Elucidation of 1,3 Benzenedicarbonitrile, 2,5 Difluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR for Proton Environments
The ¹H NMR spectrum of 1,3-Benzenedicarbonitrile, 2,5-difluoro- would provide information about the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would therefore exhibit distinct signals. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the two nitrile (-CN) groups and the two fluorine (-F) atoms. The proximity of these substituents to each proton would determine the extent of deshielding. Furthermore, the protons would likely exhibit coupling to the adjacent fluorine atoms and potentially to each other, resulting in complex splitting patterns (e.g., doublets of doublets or more complex multiplets).
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For 1,3-Benzenedicarbonitrile, 2,5-difluoro-, there are eight carbon atoms in total: six in the benzene ring and two in the nitrile groups. Due to the molecule's asymmetry, it is expected that all eight carbons would be chemically non-equivalent, leading to eight distinct signals in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and nitrile substituents. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants, while other carbons might show smaller two- or three-bond couplings. The two nitrile carbons would appear in the characteristic downfield region for cyano groups.
¹⁹F NMR for Fluorine Environments and Coupling Patterns
As the molecule contains two fluorine atoms in different positions on the benzene ring, the ¹⁹F NMR spectrum would be expected to show two distinct signals. The chemical shifts of these signals would be indicative of their electronic environment. Furthermore, these fluorine atoms would likely show coupling to each other (³J F-F coupling) and to the neighboring protons (³J H-F and ⁴J H-F couplings), providing valuable information about the substitution pattern and through-bond connectivity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides insights into the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of 1,3-Benzenedicarbonitrile, 2,5-difluoro- would be characterized by strong absorption bands corresponding to the C≡N stretching vibration of the nitrile groups, typically found in the region of 2220-2260 cm⁻¹. The C-F stretching vibrations would also give rise to strong absorptions, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in Raman than in IR spectra, which can aid in the structural elucidation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be crucial for confirming the elemental composition of 1,3-Benzenedicarbonitrile, 2,5-difluoro-. By providing a highly accurate mass measurement of the molecular ion ([M]⁺ or a protonated/adducted species), HRMS would allow for the unambiguous determination of the molecular formula, C₈H₂F₂N₂. The calculated exact mass for this formula would be compared to the experimentally measured value to confirm the compound's identity.
Without access to experimental data, the following tables remain unpopulated.
Table 1: Predicted ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-4/H-6 | - | - | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 | - |
| C2 | - |
| C3 | - |
| C4 | - |
| C5 | - |
| C6 | - |
| CN | - |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Chemical Shift (ppm) |
|---|---|
| F-2 | - |
Table 4: Key IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C≡N Stretch | - | - |
| C-F Stretch | - | - |
| Aromatic C-H Stretch | - | - |
Table 5: HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. In the analysis of 1,3-Benzenedicarbonitrile, 2,5-difluoro-, GC-MS would serve as a primary method for assessing its purity.
The gas chromatograph separates the compound from any volatile impurities, such as residual solvents from synthesis or potential byproducts. The retention time—the time it takes for the compound to pass through the chromatographic column—is a characteristic property under specific analytical conditions. Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio. This produces a unique mass spectrum, or "fingerprint," that allows for unambiguous identification of the compound. The fragmentation pattern would be expected to show a molecular ion peak corresponding to the compound's molecular weight (164.11 g/mol ) and other peaks resulting from the characteristic cleavage of the difluorinated benzene ring and nitrile groups. The relative area of the primary peak on the chromatogram is used to quantify the purity of the sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing compounds in solution without significant fragmentation. While GC-MS is ideal for volatile compounds, ESI-MS can analyze less volatile or thermally fragile molecules. For 1,3-Benzenedicarbonitrile, 2,5-difluoro-, ESI-MS could be employed to confirm its molecular weight in solution-phase studies, for instance, when monitoring its involvement in a chemical reaction. The technique would generate ions directly from a solution, and the resulting mass spectrum would predominantly show the protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺), providing a clear confirmation of the compound's mass and integrity in the liquid phase.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like 1,3-Benzenedicarbonitrile, 2,5-difluoro- are expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond to π → π* transitions within the benzene ring and n → π* transitions associated with the nitrile groups. The positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are sensitive to the molecular structure and solvent environment.
Fluorescence (emission) spectroscopy could also be applied. After absorbing light, the molecule may relax to the ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption band and is characterized by a Stokes shift (the difference in wavelength between the absorption and emission maxima). Such data are valuable for applications in materials science and photochemistry.
Electrochemical Analysis: Cyclic Voltammetry (CV) for Redox Properties
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox (reduction-oxidation) properties of a substance. For 1,3-Benzenedicarbonitrile, 2,5-difluoro-, a CV experiment would reveal the potentials at which the molecule can be oxidized or reduced. The presence of electron-withdrawing fluorine atoms and nitrile groups on the benzene ring would be expected to make the compound relatively difficult to oxidize and easier to reduce compared to unsubstituted benzene. The resulting voltammogram would show peaks corresponding to these redox events, providing quantitative data on the reduction potential and the stability of the resulting radical anion. This information is crucial for designing applications in electronics, catalysis, and materials science. bath.ac.uk
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi If a suitable single crystal of 1,3-Benzenedicarbonitrile, 2,5-difluoro- could be grown, this technique would provide a wealth of structural information. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking or dipole-dipole interactions involving the fluorine and nitrile groups. This detailed structural model is invaluable for understanding the compound's physical properties and for computational modeling studies.
Advanced Spectroscopic Techniques for Detailed Molecular Characterization
Beyond the core techniques, a full characterization of 1,3-Benzenedicarbonitrile, 2,5-difluoro- would involve several advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR would show the chemical shifts and coupling patterns of the two aromatic protons, while 13C NMR would identify the different carbon environments in the molecule. Crucially, 19F NMR spectroscopy would provide distinct signals for the fluorine atoms, confirming their chemical environment and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. An FTIR spectrum of the compound would show a sharp, strong absorption band around 2230 cm-1 for the C≡N (nitrile) stretch, as well as characteristic bands for C-F bonds and C=C bonds of the aromatic ring.
Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy also provides information about molecular vibrations and would be useful for characterizing the nitrile and aromatic ring vibrations.
These advanced methods, in conjunction with those previously described, would provide a complete and unambiguous characterization of the molecular structure and properties of 1,3-Benzenedicarbonitrile, 2,5-difluoro-.
Computational and Theoretical Investigations of 1,3 Benzenedicarbonitrile, 2,5 Difluoro
Density Functional Theory (DFT) Calculations for Electronic Structure
No specific peer-reviewed articles or database entries presenting DFT calculations for the electronic structure of 1,3-Benzenedicarbonitrile, 2,5-difluoro- were found. Such studies on analogous molecules, like 5-Bromobenzene-1,3-dicarbonitrile, often employ methods like B3LYP to determine molecular geometries and electronic properties. However, these findings cannot be directly extrapolated to the title compound.
HOMO-LUMO Energy Levels and Band Gaps
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO band gap for 1,3-Benzenedicarbonitrile, 2,5-difluoro- are not available in the surveyed literature. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For the related compound 5-Bromobenzene-1,3-dicarbonitrile, a frontier orbital gap of 3.726 eV has been reported, but this value is not transferable. researchgate.net
Charge Distribution and Electrostatic Potentials
There is no published data on the specific charge distribution or the molecular electrostatic potential (MEP) map for 1,3-Benzenedicarbonitrile, 2,5-difluoro-. MEP analysis is a valuable tool for understanding the electrostatic potential on a molecule's surface, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
No computational studies elucidating specific reaction mechanisms involving 1,3-Benzenedicarbonitrile, 2,5-difluoro- were identified. Theoretical chemistry is often used to model reaction pathways, transition states, and activation energies, providing insights that complement experimental findings.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
While quantum chemical methods are routinely used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, no such predictions have been published for 1,3-Benzenedicarbonitrile, 2,5-difluoro-. For similar molecules, these calculations help in the assignment of experimental vibrational bands and chemical shifts. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics simulation studies concerning the conformational analysis or intermolecular interactions of 1,3-Benzenedicarbonitrile, 2,5-difluoro- are available. These simulations are crucial for understanding the behavior of molecules in condensed phases and predicting material properties.
Structure-Property Relationships Derived from Theoretical Data
Due to the absence of theoretical data for 1,3-Benzenedicarbonitrile, 2,5-difluoro-, no specific structure-property relationships have been computationally derived or reported for this compound. Establishing such relationships is a key goal of computational chemistry, linking molecular features to macroscopic properties.
Future Research Directions and Perspectives for 1,3 Benzenedicarbonitrile, 2,5 Difluoro
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Current synthetic strategies for fluorinated aromatic compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methods for 2,5-difluoroisophthalonitrile. A key focus will be on improving atom economy , which maximizes the incorporation of reactant atoms into the final product.
| Potential Synthetic Approach | Description | Advantages | Challenges |
| Direct Fluorination | Introduction of fluorine atoms onto the isophthalonitrile backbone in the later stages of the synthesis. | Potentially fewer steps. | Controlling regioselectivity to obtain the desired 2,5-difluoro isomer can be difficult. Harsh reagents are often required. |
| Assembly from Fluorinated Precursors | Building the molecule from smaller, pre-fluorinated starting materials. | Greater control over the final structure and isomer purity. | May involve more complex starting materials and a greater number of synthetic steps. |
| Catalytic Methods | Utilizing transition metal catalysts to facilitate C-F and C-CN bond formation. | Can offer higher selectivity and milder reaction conditions, improving sustainability. | Catalyst development and optimization for this specific substrate would be necessary. |
Future efforts should aim to minimize the use of protecting groups and stoichiometric reagents, favoring catalytic approaches that reduce waste and energy consumption. The exploration of flow chemistry could also offer a more sustainable and scalable production method.
Exploration of Expanded Applications in Catalysis and Advanced Materials Science
The electron-withdrawing nature of the fluorine atoms and nitrile groups suggests that 2,5-difluoroisophthalonitrile could serve as a valuable building block in catalysis and materials science.
In catalysis , the nitrile groups could act as coordinating ligands for metal centers. The electronic properties of the fluorinated benzene (B151609) ring could modulate the catalytic activity of these metal complexes. Future research could explore the use of 2,5-difluoroisophthalonitrile-based ligands in areas such as:
Cross-coupling reactions: Where the electronic tuning of the ligand could enhance catalytic efficiency and selectivity.
Asymmetric catalysis: Incorporation into chiral ligand frameworks to induce enantioselectivity in chemical transformations.
In advanced materials science , this compound could be a precursor for high-performance polymers, such as polyimides or polybenzoxazoles. The fluorine content can enhance thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant, making these materials suitable for applications in microelectronics and aerospace. Further research into the polymerization of derivatives of 2,5-difluoroisophthalonitrile is warranted.
Integration into Hybrid Organic-Inorganic Systems and Frameworks
The nitrile functionalities of 2,5-difluoroisophthalonitrile are excellent candidates for coordination to metal ions, making it a promising organic linker for the construction of metal-organic frameworks (MOFs) and other hybrid organic-inorganic materials.
| Material Type | Potential Role of 2,5-Difluoroisophthalonitrile | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker connecting metal nodes to form porous crystalline structures. | Gas storage and separation, catalysis, sensing. |
| Coordination Polymers | Formation of one-, two-, or three-dimensional polymeric structures with diverse topologies. | Luminescence, magnetism, conductivity. |
| Surface Modification of Nanoparticles | Functionalizing the surface of inorganic nanoparticles to improve their dispersibility and introduce new properties. | Advanced composites, biomedical imaging. |
The fluorine atoms within the framework could influence the pore environment and the interaction with guest molecules, potentially leading to materials with unique selective adsorption or catalytic properties.
Advanced Functionalization for Tailored Molecular Properties
The 2,5-difluoroisophthalonitrile core offers sites for further chemical modification, allowing for the fine-tuning of its molecular properties. Nucleophilic aromatic substitution reactions could be employed to replace one or both fluorine atoms with other functional groups. Additionally, the nitrile groups can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles.
This "molecular tailoring" could lead to the development of:
Novel liquid crystals: By introducing mesogenic groups.
Pharmaceutical intermediates: The fluorinated dinitrile scaffold could be a starting point for the synthesis of biologically active molecules.
Functional dyes and pigments: Through the attachment of chromophoric and auxochromic groups.
Systematic studies on the reactivity of 2,5-difluoroisophthalonitrile and the properties of its derivatives are a crucial area for future research.
Synergistic Experimental and Computational Research Endeavors
A combined approach of experimental synthesis and theoretical computation will be vital to accelerate the exploration of 2,5-difluoroisophthalonitrile's potential. Computational chemistry , particularly using methods like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
| Computational Focus | Experimental Correlation | Synergistic Outcome |
| Reaction Pathway Modeling | Synthesis and reaction optimization. | Rational design of more efficient synthetic routes. |
| Prediction of Electronic Properties | Spectroscopic and electrochemical analysis. | Understanding structure-property relationships to guide the design of new materials. |
| Simulation of Host-Guest Interactions in MOFs | Gas adsorption and separation experiments. | Predicting and understanding the performance of MOFs for specific applications. |
This synergistic approach will enable a more rational and efficient design of new materials and catalysts based on the 2,5-difluoroisophthalonitrile scaffold, minimizing trial-and-error experimentation and paving the way for its application in cutting-edge technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
